molecular formula C24H49NO5 B1682537 Triethanolamine oleate CAS No. 2717-15-9

Triethanolamine oleate

Cat. No. B1682537
CAS RN: 2717-15-9
M. Wt: 431.6 g/mol
InChI Key: ICLYJLBTOGPLMC-KVVVOXFISA-N
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Description

Triethanolamine oleate, also known as TEA-oleate, is a compound that is used as a mild emulsifier and surfactant . It is a product of the reaction between triethanolamine (TEA) and oleic acid . Triethanolamine, or TEOA, is an organic compound with the chemical formula N(CH2CH2OH)3. It is a colorless, viscous liquid that is both a tertiary amine and a triol .


Synthesis Analysis

The synthesis of Triethanolamine oleate involves the reaction of oleic acid and triethanolamine. A method for preparing Triethanolamine oleate used for cutting fluids has been disclosed in a patent . The method includes a step of material preparing, namely a step of weighing oleic acid and triethanolamine in a mass ratio of 2:1, a step of stirring, namely a step of adding mixed materials and toluene together into a reactor and stirring, a step of heating, namely a step of heating the reactor until no water is generated, and maintaining the temperature, and a step of finished product cooling, namely a step of feeding cooling water, cooling until the temperature is 60 DEG C or below, and allowing nitrogen feeding to be stopped to prepare a finished product .


Physical And Chemical Properties Analysis

Triethanolamine oleate is a pale yellow to brown liquid . It is soluble in water and ethanol . It is stable but can be easily oxidized . The molecular weight of Triethanolamine oleate is 431.66 g/mol .

Scientific Research Applications

Surface Chemistry and Flow Properties in Crude Oil

Triethanolamine oleate has significant applications in the petroleum industry. It's used as a surfactant and flow improver in crude oil, particularly for its ability to modify crystallization and flow properties. For instance, hexa-triethanolamine oleate esters have been developed as pour point depressants for waxy crude oils. These esters exhibit excellent efficiency in improving the flow of crude oils by modifying the crystalline structure of the wax, as confirmed by surface property measurements and evaluations of their effectiveness as flow improvers and pour point depressants (Hafiz & Khidr, 2007). Similarly, oleic acid-based polymeric additives synthesized from triethanolamine (tri-triethanolamine di oleate) have shown promising results in reducing the pour point and improving the rheological properties of Indian waxy crude oil, highlighting their potential in managing flow assurance problems (Deka, Sharma, Mandal, & Mahto, 2018).

Emulsion Stability in Industrial Applications

The stability of oil-in-water emulsions is crucial in various industries, and triethanolamine oleate plays a significant role in this aspect. It's used to adjust the droplet size distribution and stability of emulsions. Studies have shown that variations in oil phase concentration, especially in the presence of triethanolamine oleate, influence the droplet size and stability of corn oil-in-water emulsions. The interaction between triethanolamine oleate and other components like carboxymethylcellulose affects the emulsion properties, thereby guiding the creation of emulsions with desired characteristics for use in sectors like food, pharmaceuticals, cosmetics, and the oil industry (Hadnađev, Dokic, Krstonošić, & Hadnađev, 2013).

Surfactant Synthesis and Optimization

The production and optimization of surfactants involving triethanolamine oleate are essential for various industrial applications. For instance, the optimized reaction conditions for synthesizing oleic acid and triethanolamine have been established, leading to the production of esterified products confirmed by IR spectroscopy. Such compounds are pivotal in the creation of quaternary cationic fatliquors, widely used in the leather industry for their softening and conditioning properties (Yan-hong, 2006).

Catalysis and Chemical Reactions

In the field of catalysis and chemical reactions, triethanolamine serves as an efficient and reusable base, ligand, and reaction medium for various catalyzed reactions. It's notably effective in phosphane-free palladium-catalyzed Heck reactions, enabling the generation of desired products in good yields. Moreover, triethanolamine can be recovered and reused multiple times without significant loss of reactivity, underscoring its potential as a sustainable catalyst in organic synthesis (Li & Wang, 2006).

Safety and Hazards

Triethanolamine oleate is classified as an eye irritant (Category 2A), which means it causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is advised to avoid letting the chemical enter drains .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLYJLBTOGPLMC-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029239
Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Product Name

Triethanolamine oleate

CAS RN

90480-23-2, 68478-84-2, 2717-15-9
Record name 9-Octadecenoic acid (9Z)-, reaction products with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name Triethanolamine oleate
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Record name Triethanolamine oleate
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Oleic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Record name TRIETHANOLAMINE OLEATE
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Record name TRIETHANOLAMINE OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of triethanolamine oleate in emulsion formation?

A1: Triethanolamine oleate acts as an emulsifier, facilitating the creation of stable oil-in-water (O/W) emulsions. It achieves this by reducing surface tension between the oil and water phases, allowing for smaller droplet sizes and preventing separation. [, , , , ]

Q2: How does triethanolamine oleate interact with carboxymethylcellulose in emulsions?

A3: Triethanolamine oleate and carboxymethylcellulose demonstrate an interaction that can influence droplet size parameters. This interaction is supported by viscosity measurements and is particularly relevant at certain emulsifier concentrations and homogenization times. []

Q3: Can triethanolamine oleate be used in metalworking fluids?

A4: Yes, triethanolamine oleate serves multiple roles in metalworking fluids. It can function as a rust inhibitor, lubricant, and surfactant, contributing to the overall performance and stability of these fluids. []

Q4: What is the impact of triethanolamine oleate on cobalt leaching from cemented carbide tools?

A5: While triethanolamine itself can promote cobalt leaching, triethanolamine oleate demonstrates an inhibitory effect. This suggests that the oleate component plays a crucial role in mitigating cobalt leaching. [, , ]

Q5: What strategies can improve the antirust properties of formulations containing triethanolamine oleate?

A6: Combining triethanolamine oleate with inorganic corrosion inhibitors like borax or sodium benzoate can enhance antirust performance in aqueous formulations. []

Q6: How does the addition of other surfactants impact the properties of triethanolamine oleate-based emulsions?

A7: The combination of triethanolamine oleate with other surfactants, such as Tween 80 or NP-10, can further reduce droplet size and enhance emulsion stability compared to using triethanolamine oleate alone. []

Q7: Can triethanolamine oleate be used in cutting fluids for specific materials?

A9: Yes, triethanolamine oleate is a component in cutting fluids designed for aluminum alloys [] and silicon wafer cutting. [] It contributes to lubrication, rust prevention, and improved cutting performance.

Q8: Does triethanolamine oleate find applications beyond metalworking and cleaning?

A10: Yes, triethanolamine oleate is utilized in diverse applications, including pumping unit chain lubricants [], rapid quenching oils [], wire drawing lubricants for copper wires [], and as an anti-tacking agent in rubber manufacturing. []

Q9: Are there alternatives to triethanolamine oleate in specific applications?

A11: Yes, depending on the specific application, alternatives to triethanolamine oleate exist. For instance, other surfactants like sodium dodecyl benzene sulfonate or fatty alcohol polyoxyethylene ethers may be used in cleaning agents, while different emulsifiers can be employed in emulsion formulations. [, , ]

Q10: Are there environmental concerns associated with triethanolamine oleate?

A12: While specific data on the environmental impact of triethanolamine oleate is limited in the provided research, it is essential to consider its potential effects on aquatic ecosystems and explore biodegradation pathways. Implementing responsible waste management practices is crucial. [, ]

Q11: What analytical techniques are employed to characterize triethanolamine oleate and its formulations?

A13: Various analytical methods are used to study triethanolamine oleate, including viscosity measurements, SEM (Scanning Electron Microscopy), EDX (Energy-dispersive X-ray spectroscopy), and techniques for evaluating emulsion stability, particle size distribution, and surface tension. [, , , ]

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